

Process Development Guide: Scalable Synthesis of 3-Methyl-4-phenyl-1H-pyrazole

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Compound of Interest

Compound Name: 3-Methyl-4-phenyl-1H-pyrazole

CAS No.: 13788-84-6

Cat. No.: B018026

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Executive Summary

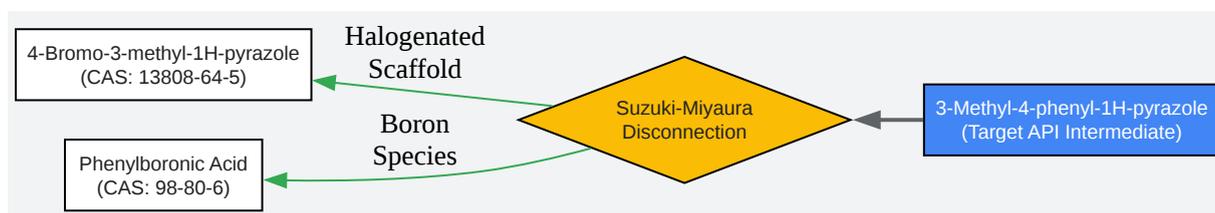
This application note details a robust, scalable protocol for the synthesis of **3-Methyl-4-phenyl-1H-pyrazole**, a privileged scaffold in kinase inhibitor discovery (e.g., p38 MAP kinase inhibitors). While classical condensation methods (e.g., hydrazine + 1,3-dicarbonyls) often suffer from regioselectivity issues or require controlled precursors (like phenylacetone derivatives), this guide prioritizes a Suzuki-Miyaura Cross-Coupling approach.

Why this route?

- **Regiocontrol:** The position of the phenyl ring is fixed by the starting material (4-bromo-3-methylpyrazole), eliminating regioisomeric byproducts common in cyclization routes.
- **Scalability:** The reaction avoids high-energy intermediates (diazonium salts) and utilizes standard industrial solvents.
- **Regulatory Compliance:** Avoids the use of Schedule II precursors (e.g., Phenylacetone/P2P) often required for the direct cyclization route.

Retrosynthetic Strategy

The synthesis disconnects at the C4-C(Phenyl) bond. The strategy utilizes a palladium-catalyzed coupling between a commercially available halopyrazole and phenylboronic acid.



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Figure 1: Retrosynthetic disconnection showing the modular assembly of the pyrazole core.

Experimental Protocol (Scale: 100g Batch)

Reagents & Stoichiometry

| Reagent | MW (g/mol) | Equiv. | Mass (g) | Role |
|---|--------------|--------|----------|-------------------|
| 4-Bromo-3-methyl-1H-pyrazole | 161.00 | 1.00 | 100.0 | Limiting Reagent |
| Phenylboronic Acid | 121.93 | 1.20 | 90.9 | Coupling Partner |
| Pd(dppf)Cl ₂ · DCM | 816.64 | 0.02 | 10.1 | Catalyst |
| Sodium Carbonate (Na ₂ CO ₃) | 105.99 | 2.50 | 164.3 | Base |
| 1,4-Dioxane | - | - | 1.0 L | Solvent (Organic) |
| Water (Deionized) | - | - | 250 mL | Solvent (Aqueous) |

Step-by-Step Methodology

Step 1: Reaction Setup

- Inertion: Equip a 3-neck 3L round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge the system with Nitrogen () for 15 minutes.
- Solvent Degassing: In a separate vessel, sparge the 1,4-Dioxane/Water mixture (4:1 ratio) with for 30 minutes. Note: Oxygen is the primary cause of catalyst death and homocoupling side-products.
- Charging: Under a gentle stream, charge the flask with 4-Bromo-3-methyl-1H-pyrazole, Phenylboronic Acid, and Na_2CO_3 .
- Dissolution: Add the degassed solvent mixture. Stir at 250 RPM until solids are well-suspended.
- Catalyst Addition: Add $\text{Pd}(\text{dppf})\text{Cl}_2 \cdot \text{DCM}$ in one portion. The solution will turn orange/red.

Step 2: Reaction & Monitoring

- Heating: Heat the reaction mixture to 90°C (internal temperature).
- Duration: Maintain reflux for 4-6 hours.
- IPC (In-Process Control): Sample 50 μL , dilute in MeCN, and analyze by HPLC.
 - Specification: < 1.0% remaining bromide starting material.
 - Note: If conversion stalls, add 0.005 equiv of catalyst and stir for an additional 2 hours.

Step 3: Workup & Pd Scavenging

Critical for Pharmaceutical Applications: Unprotected pyrazoles can coordinate Pd, making removal difficult.

- Cooling: Cool the mixture to room temperature (20-25°C).

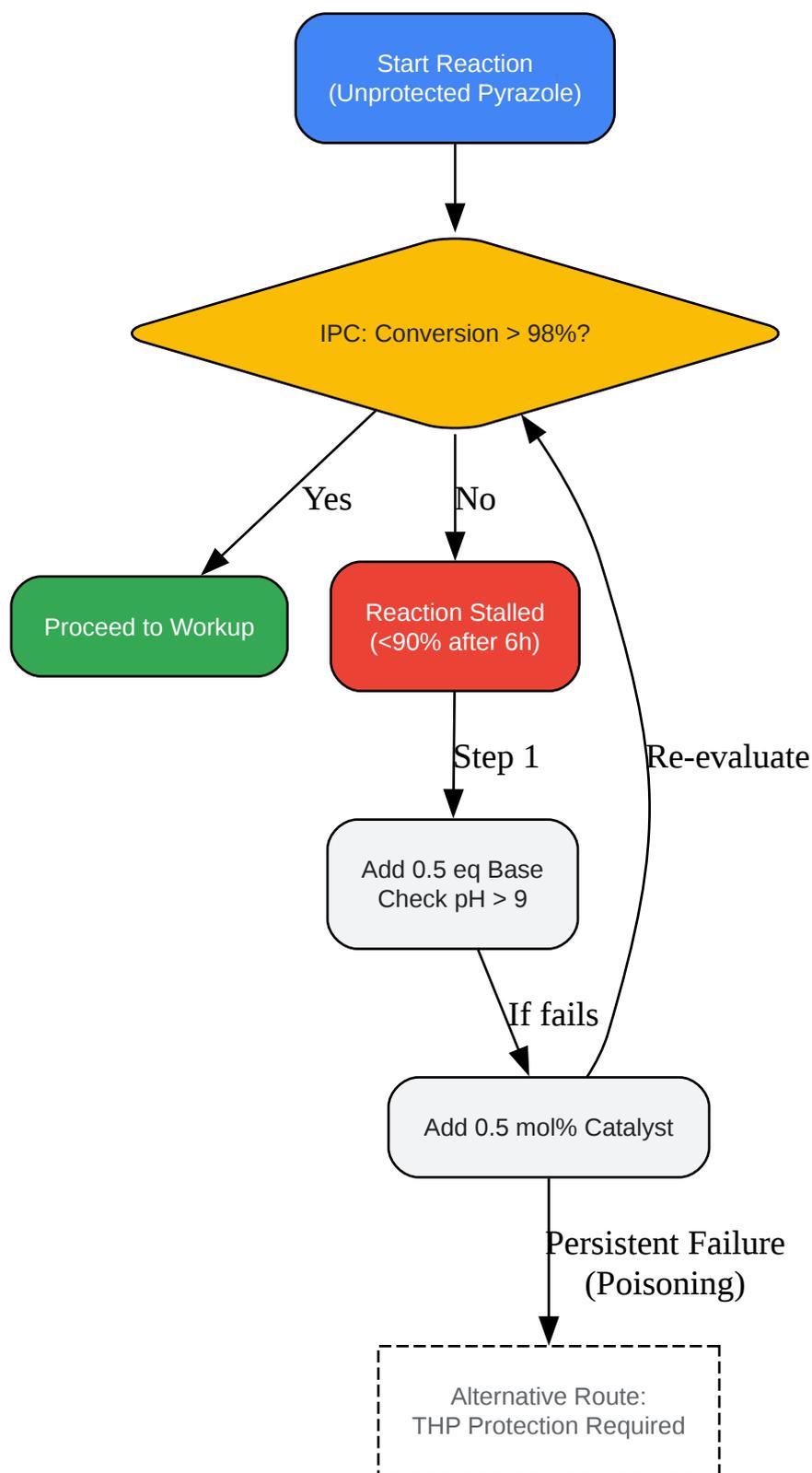
- Filtration: Filter through a pad of Celite to remove insoluble inorganic salts and Palladium black.[1] Wash the pad with Ethyl Acetate (200 mL).
- Phase Separation: Dilute the filtrate with Ethyl Acetate (500 mL) and wash with Brine (500 mL). Separate the organic layer.[2]
- Scavenging Protocol:
 - Add SiliaMetS® Thiol (or equivalent thiourea scavenger) at a ratio of 10% w/w relative to the theoretical product yield.
 - Stir at 50°C for 2 hours.
 - Filter through a 0.45 µm membrane to remove the scavenger resin.

Step 4: Crystallization

- Concentration: Concentrate the organic phase under reduced pressure (Rotavap) to a yellow oil/solid.
- Solvent Swap: Add Isopropyl Alcohol (IPA, 300 mL) and heat to reflux (82°C) until fully dissolved.
- Cooling Ramp: Cool slowly to 0°C over 4 hours.
- Isolation: Filter the white crystalline solid. Wash with cold IPA (50 mL).
- Drying: Dry in a vacuum oven at 45°C for 12 hours.
 - Expected Yield: 75-85% (73-83 g).
 - Purity: >98% (HPLC).

Process Logic & Troubleshooting

The following workflow illustrates the decision-making process during the synthesis, specifically addressing the "unprotected nitrogen" challenge common in pyrazole chemistry.



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Figure 2: Troubleshooting logic for catalytic stalling. Unprotected azoles can poison Pd; maintaining basicity helps prevent N-Pd coordination.

Analytical Profile

Tautomerism Note

Researchers must be aware that **3-methyl-4-phenyl-1H-pyrazole** exists in equilibrium with 5-methyl-4-phenyl-1H-pyrazole.

- In Solution (NMR): You will observe broadened signals for the pyrazole C3/C5 carbons and the NH proton due to rapid proton exchange.
- In Solid State: Usually crystallizes as a single tautomer, stabilized by hydrogen bonding.

Specification Sheet

- Appearance: White to off-white crystalline solid.
- ¹H NMR (400 MHz, DMSO-d₆):
12.8 (br s, 1H, NH), 7.95 (s, 1H, Pyrazole-H), 7.50-7.30 (m, 5H, Ph-H), 2.45 (s, 3H, Me).
- Mass Spectrometry (ESI+): Calculated for C₁₀H₁₀N₂
; Found
.
- Residual Palladium: < 20 ppm (Required for biological assays).

References

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